molecular formula C14H17ClN2O3 B11091484 1-(4-Chlorophenyl)-3-[(4-hydroxybutyl)amino]pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-[(4-hydroxybutyl)amino]pyrrolidine-2,5-dione

Cat. No.: B11091484
M. Wt: 296.75 g/mol
InChI Key: QPFMANWYZAYJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-[(4-hydroxybutyl)amino]pyrrolidine-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine-2,5-dione core substituted with a 4-chlorophenyl group and a 4-hydroxybutylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[(4-hydroxybutyl)amino]pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: This step often involves the use of a chlorinated aromatic compound, such as 4-chlorobenzoyl chloride, in a Friedel-Crafts acylation reaction.

    Attachment of the 4-Hydroxybutylamino Group: This can be accomplished through nucleophilic substitution reactions, where a suitable amine (e.g., 4-hydroxybutylamine) reacts with an activated intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-[(4-hydroxybutyl)amino]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, potentially leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrrolidine ring or the aromatic ring, often using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Formation of carbonyl-containing derivatives.

    Reduction: Formation of reduced pyrrolidine or aromatic ring derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[(4-hydroxybutyl)amino]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving the central nervous system or inflammatory pathways.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[(4-hydroxybutyl)amino]pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity, which can alter metabolic pathways.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Ion Channel Modulation: Affecting ion channel function, which can impact cellular excitability and neurotransmission.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)pyrrolidine-2,5-dione: Lacks the 4-hydroxybutylamino group, which may result in different biological activities and chemical reactivity.

    3-[(4-Hydroxybutyl)amino]pyrrolidine-2,5-dione: Lacks the 4-chlorophenyl group, potentially altering its pharmacological profile.

    1-(4-Bromophenyl)-3-[(4-hydroxybutyl)amino]pyrrolidine-2,5-dione: Similar structure with a bromine atom instead of chlorine, which can influence its reactivity and biological effects.

Uniqueness: 1-(4-Chlorophenyl)-3-[(4-hydroxybutyl)amino]pyrrolidine-2,5-dione is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both the 4-chlorophenyl and 4-hydroxybutylamino groups allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H17ClN2O3

Molecular Weight

296.75 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(4-hydroxybutylamino)pyrrolidine-2,5-dione

InChI

InChI=1S/C14H17ClN2O3/c15-10-3-5-11(6-4-10)17-13(19)9-12(14(17)20)16-7-1-2-8-18/h3-6,12,16,18H,1-2,7-9H2

InChI Key

QPFMANWYZAYJAI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.